molecular formula C6H3F3N4O B1664647 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide CAS No. 82308-56-3

5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide

Cat. No. B1664647
CAS RN: 82308-56-3
M. Wt: 204.11 g/mol
InChI Key: VUHSLHQBYWUCFW-UHFFFAOYSA-N
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Description

5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide is a bioactive chemical.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Double-13C-Labeled Derivatives : Imidazole derivatives like 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide have been synthesized from stable isotope-labeled compounds. Such derivatives are useful for producing labeled histidine and adenosine, aiding in biochemical and pharmacological studies (Ouchi et al., 2018).

  • Regioselective Synthesis : The compound has been used in the regiocontrolled synthesis of highly substituted nitrogen heterocycles, which are important in drug discovery. Its synthesis involves reacting with aromatic aldehydes, showcasing its versatility in organic synthesis (Lima et al., 2022).

Biomedical Research

  • Anti-inflammatory and Analgesic Activities : Derivatives of imidazole have been synthesized and tested for anti-inflammatory and analgesic properties. These studies are crucial for developing new therapeutic agents (Soyer Can et al., 2021).

  • Cytotoxicity Studies : Research involving imidazole derivatives includes evaluating their cytotoxic effects against cancer cell lines, which is vital for cancer drug development (Hassan et al., 2014).

  • Insecticidal Activities : Novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and found effective against various agricultural pests, indicating potential in developing new insecticides (Wu et al., 2017).

Material Sciences and Chemical Studies

  • Functionalization Reactions : Research on the functionalization of imidazole derivatives contributes to the development of new materials and chemical processes (Yıldırım et al., 2005).

  • Theoretical Studies : Computational and theoretical studies have been conducted on the structures and reaction mechanisms of these compounds, enhancing our understanding of their chemical behavior (Rayat & Glaser, 2003).

  • Fungicidal Activity : Novel synthetic methods have been developed for N-cyano-1H-imidazole-4-carboxamides, with some compounds showing promising fungicidal activity (Yang et al., 2012).

  • Supramolecular Structures : Studies on the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates contribute to the development of new molecular assemblies and materials (Costa et al., 2007).

properties

IUPAC Name

4-cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-2(1-10)3(13-5)4(11)14/h(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHSLHQBYWUCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NC(=N1)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231684
Record name 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide

CAS RN

82308-56-3
Record name 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082308563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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